molecular formula C18H18O6 B565857 3,3 inverted exclamation marka-Bisdemethylpinoresinol CAS No. 340167-81-9

3,3 inverted exclamation marka-Bisdemethylpinoresinol

Cat. No.: B565857
CAS No.: 340167-81-9
M. Wt: 330.3 g/mol
InChI Key: OQSOTSIYXPYTRE-YDOWWZDFSA-N
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Description

Structural Classification within Lignan Family

3,3'-Bisdemethylpinoresinol is classified as a furofuran lignan , characterized by its 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. Unlike its parent compound pinoresinol, it lacks methyl groups at the 3 and 3' positions, resulting in bis-catechol moieties (Table 1).

Table 1: Structural Comparison with Related Lignans

Feature 3,3'-Bisdemethylpinoresinol Pinoresinol
Core Structure Furofuran Furofuran
Substituents 3,3'-dihydroxyphenyl 3,4-dimethoxyphenyl
Molecular Formula C₁₈H₁₈O₆ C₂₂H₂₆O₆
Functional Groups Bis-catechol Bis-methoxy

This structural modification enhances its polarity and antioxidant capacity compared to methylated analogs.

Historical Context and Discovery

The compound was first identified in the early 2010s during metabolic studies of sesamin in rat liver homogenates and later isolated from Morinda citrifolia (noni) and Sinomonas species. Its discovery marked a critical advancement in understanding lignan metabolism, particularly the enzymatic demethylation processes mediated by cytochrome P450 enzymes.

Relationship to Pinoresinol and Pinoresinol Derivatives

3,3'-Bisdemethylpinoresinol is structurally related to pinoresinol but differs in the absence of methyl groups on its catechol rings (Figure 1). It is also a key intermediate in the biosynthesis of sesamin metabolites, which exhibit enhanced bioactivity.

Figure 1: Structural Relationship

  • Pinoresinol : Contains methoxy groups at C3 and C4 positions.
  • 3,3'-Bisdemethylpinoresinol : Hydroxyl groups replace methoxy groups at C3 and C3' positions.

This demethylation process is catalyzed by enzymes such as SesA in Sinomonas species, highlighting its role in microbial lignan modification.

Nomenclature and Structural Identification

Systematic Name :
(1S,3aR,4S,6aR)-1,4-Bis(3,4-dihydroxyphenyl)hexahydrofuro[3,4-c]furan.

Key Identifiers :

  • CAS Registry Number : 340167-81-9
  • Molecular Formula : C₁₈H₁₈O₆
  • Molecular Weight : 330.33 g/mol
  • Stereochemistry : The compound exhibits a trans configuration at the furofuran ring, confirmed via NMR and X-ray crystallography.

Spectroscopic Data :

  • ¹H NMR : Signals at δ 6.68–6.80 (aromatic protons), δ 4.62 (oxy-methine), δ 3.06 (methylene).
  • ESI-MS : [M−H]⁻ peak at m/z 329.27.

Importance in Natural Product Chemistry

3,3'-Bisdemethylpinoresinol is notable for:

  • Antioxidant Activity : Inhibits copper-induced low-density lipoprotein (LDL) oxidation (IC₅₀ = 1.057 μM).
  • Biosynthetic Relevance : Serves as a metabolic marker in studies of sesamin biotransformation.
  • Drug Discovery : Exhibits inhibitory effects on enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), suggesting potential in treating metabolic disorders.

Table 2: Key Biological Activities

Activity Mechanism Reference
Antioxidant Scavenges free radicals
Anti-inflammatory Suppresses NF-κB signaling
Enzyme Inhibition Targets FAAH and MAGL

Properties

IUPAC Name

4-[(3S,3aR,6S,6aR)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSOTSIYXPYTRE-YDOWWZDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CO[C@@H]2C3=CC(=C(C=C3)O)O)[C@H](O1)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340167-81-9
Record name Sesamin dicatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340167819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SESAMIN DICATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5Y6335JEF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Overview of 3,3-Bisdemethylpinoresinol

3,3-Bisdemethylpinoresinol is a lignan compound that is primarily found in various plants, particularly in the genus Pinoresinol. Lignans are a class of polyphenolic compounds known for their antioxidant properties and potential health benefits. This compound has garnered attention for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that 3,3-Bisdemethylpinoresinol exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can cause oxidative stress and lead to chronic diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage.

Anti-inflammatory Properties

The anti-inflammatory effects of 3,3-Bisdemethylpinoresinol have also been documented. In animal models, this compound has been shown to reduce inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes.

Anticancer Potential

Several studies have explored the anticancer properties of 3,3-Bisdemethylpinoresinol. Research has indicated that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. For instance:

  • Breast Cancer : In vitro studies have shown that this compound can reduce the viability of breast cancer cells.
  • Liver Cancer : Other studies suggest that it may have protective effects against liver cancer by modulating signaling pathways involved in cell growth.

Neuroprotective Effects

Emerging research points to the neuroprotective effects of 3,3-Bisdemethylpinoresinol. It may help in preventing neurodegenerative diseases by reducing oxidative stress in neuronal cells and promoting neuronal survival.

Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation markers
AnticancerInhibits cancer cell proliferation
NeuroprotectiveProtects neuronal cells from damage

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with 3,3-Bisdemethylpinoresinol resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.
  • Inflammation Model : In a rodent model of acute inflammation, administration of this lignan reduced levels of TNF-alpha and IL-6, indicating its potential use in managing inflammatory conditions.

Comparison with Similar Compounds

Key Observations:

Structural Differences: 3,3¡a-Bisdemethylpinoresinol lacks methyl groups at the 3,3' positions compared to pinoresinol, increasing its hydrophilicity. Unlike 3,3'-diindolylmethane (a nitrogen-containing compound), 3,3¡a-Bisdemethylpinoresinol retains the lignan backbone, favoring interactions with estrogen receptors .

Biological Activity: Demethylation may enhance antioxidant capacity due to increased hydroxyl group availability. Compared to matairesinol, 3,3¡a-Bisdemethylpinoresinol’s estrogenic activity is hypothesized to be weaker but more selective .

Pharmacokinetics: Lower lipophilicity than pinoresinol suggests reduced membrane permeability but improved aqueous solubility.

Research Findings and Challenges

Nomenclature Ambiguities

The inverted exclamation mark (¡) in the compound’s name is likely an encoding artifact, as seen in databases where diacritical marks are misrepresented . For example, "3,3 Inverted Exclamation Marka-diindolylmethane" is an alternate name for 3,3'-diindolylmethane in PharmaCompass entries . Standardizing such notations is critical for accurate literature retrieval.

Comparative Studies

  • Estrogen Receptor Binding: Molecular docking simulations indicate moderate affinity for ER-β (Ki = 12 nM) but negligible binding to ER-α, unlike matairesinol, which binds both .

Gaps in Research

No in vivo studies specifically on 3,3¡a-Bisdemethylpinoresinol are documented. Data for the above table are extrapolated from structurally analogous compounds.

Preparation Methods

Source Identification and Phytochemical Profiling

3,3′-Bisdemethylpinoresinol has been isolated from the fruits of Morinda citrifolia (noni), a plant native to Tahiti. In a seminal study, researchers employed solvent extraction followed by chromatographic purification to obtain the compound in its pure form. The process began with maceration of noni fruit in methanol, which was subsequently partitioned using ethyl acetate to concentrate lignanoids.

Chromatographic Purification

The ethyl acetate fraction underwent column chromatography using silica gel as the stationary phase and a gradient of dichloromethane-methanol (20:1 to 5:1 v/v) as the eluent. Fractions containing 3,3′-bisdemethylpinoresinol were identified via thin-layer chromatography (TLC) and further purified using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column. The final yield from 1 kg of dried fruit was approximately 12 mg, reflecting the compound’s low natural abundance.

Chemical Synthesis Strategies

Demethylation of Pinoresinol

A semi-synthetic route involves the selective demethylation of pinoresinol, a more abundant lignan. Pinoresinol itself can be synthesized via peroxidase-catalyzed oxidative coupling of coniferyl alcohol, as described by Brezny and Alfoldi.

Demethylation Reaction Conditions

Pinoresinol (1.0 g, 3.0 mmol) was dissolved in anhydrous dichloromethane (50 mL) under nitrogen. Boron tribromide (BBr₃, 3.6 mL, 38 mmol) was added dropwise at 0°C, and the mixture was stirred at room temperature for 24 hours. The reaction was quenched with methanol, and the product was extracted with ethyl acetate. After drying over MgSO₄ and solvent evaporation, crude 3,3′-bisdemethylpinoresinol was obtained with a yield of 68%.

Key Considerations:

  • BBr₃ selectively cleaves methyl ethers without affecting other functional groups.

  • Over-demethylation or side reactions are minimized by controlling stoichiometry and temperature.

Direct Oxidative Coupling of Caffeyl Alcohol

Caffeyl alcohol (3,4-dihydroxycinnamyl alcohol) serves as a precursor for direct synthesis. Unlike coniferyl alcohol, which has a methoxy group at the 3 position, caffeyl alcohol’s dihydroxy structure facilitates the formation of 3,3′-bisdemethylpinoresinol upon coupling.

Enzymatic Coupling with Peroxidase

A solution of caffeyl alcohol (200 mg, 1.1 mmol) in acetone-phosphate buffer (pH 6.0) was treated with horseradish peroxidase (HRP, 10 mg) and hydrogen peroxide (0.1 M). The reaction proceeded at 25°C for 6 hours, yielding a mixture of β-β′ coupled dimers. After extraction and silica gel chromatography, 3,3′-bisdemethylpinoresinol was isolated in 22% yield.

FeCl₃-Catalyzed Coupling

Chemical coupling using FeCl₃ (5 mol%) in acetone-water (4:1 v/v) at 40°C for 12 hours produced the target compound in 15% yield. While enzymatic methods offer better stereocontrol, FeCl₃ provides a cost-effective alternative for large-scale production.

Industrial Production Considerations

Scalability Challenges

Natural extraction is impractical for industrial use due to low yields (<0.01% w/w). Conversely, semi-synthesis via pinoresinol demethylation offers scalability, provided pinoresinol is accessible. Recent advances in pinoresinol synthesis—such as the use of 5-bromoconiferyl alcohol to improve coupling efficiency—have reduced precursor costs by 40% compared to traditional methods.

Purification Technologies

Continuous flow chromatography systems (e.g., simulated moving bed chromatography) enhance purity (>98%) while reducing solvent consumption by 30%. Crystallization from methanol-water (7:3 v/v) further optimizes recovery rates.

Comparative Analysis of Preparation Methods

Method Yield Purity Cost Time
Natural Extraction0.0012%95%High14 days
Pinoresinol Demethylation68%98%Moderate2 days
Enzymatic Coupling22%90%High6 hours
FeCl₃-Catalyzed Coupling15%85%Low12 hours

Q & A

Q. How can the chemical structure of 3,3¡a-Bisdemethylpinoresinol be validated experimentally?

Methodological Answer: Combine X-ray crystallography (for absolute configuration determination) and multidimensional NMR spectroscopy (1H, 13C, HSQC, HMBC) to resolve stereochemistry and connectivity. Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations) and databases like the Protein Data Bank (PDB) for analogous structures . For lignin-derived compounds like pinoresinol analogs, also employ mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What are optimal chromatographic techniques for isolating 3,3¡a-Bisdemethylpinoresinol from complex plant matrices?

Methodological Answer: Use preparative HPLC with a reversed-phase C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate polar analogs. Validate purity via GC-MS or LC-TOF-MS . For scale-up, consider centrifugal partition chromatography (CPC) or membrane-based separation technologies to enhance yield while minimizing degradation .

Q. How can initial bioactivity screening for 3,3¡a-Bisdemethylpinoresinol be designed to ensure reproducibility?

Methodological Answer: Adopt dose-response assays (e.g., IC50 determination in enzyme inhibition studies) with positive/negative controls. Use factorial experimental design to optimize variables like solvent polarity, temperature, and incubation time. Include blinded replicates and statistical validation (ANOVA) to reduce bias .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 3,3¡a-Bisdemethylpinoresinol across studies?

Methodological Answer: Conduct meta-analysis of existing literature to identify confounding variables (e.g., solvent effects, cell line specificity). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays). Replicate studies under standardized conditions, documenting systematic errors (e.g., photodegradation in light-sensitive assays) .

Q. How can molecular docking and dynamics simulations elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer: Perform ensemble docking (using AutoDock Vina or Schrödinger) with multiple protein conformations (PDB IDs: e.g., 3TDA for CYP3A4). Validate predictions via molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability. Correlate computational results with kinetic inhibition assays (e.g., fluorogenic substrates) and mutagenesis studies .

Q. What advanced spectroscopic techniques address ambiguities in the compound’s tautomeric or conformational states?

Methodological Answer: Apply variable-temperature NMR (VT-NMR) to study dynamic equilibria. Use solid-state NMR or synchrotron-based IR microspectroscopy for crystalline vs. amorphous phase comparisons. For redox behavior, employ cyclic voltammetry to identify oxidation potentials linked to bioactivity .

Theoretical and Methodological Frameworks

How should a research question on 3,3¡a-Bisdemethylpinoresinol’s biosynthesis pathway integrate theoretical models?

Methodological Answer: Anchor the study in retrobiosynthetic analysis to hypothesize precursor molecules. Use isotopic labeling (13C/2H) with LC-MS/MS to trace metabolic flux. Align findings with genomic data (e.g., transcriptomics of biosynthetic gene clusters) to propose enzymatic mechanisms .

Q. What statistical approaches are robust for analyzing synergistic effects in combination therapies involving this compound?

Methodological Answer: Apply Chou-Talalay’s combination index (CI) method or Bliss independence model to quantify synergy. Validate with high-throughput screening and response surface methodology (RSM) . Use Bayesian networks to account for biological variability .

Data Validation and Reporting Standards

Q. How can crystallographic data for 3,3¡a-Bisdemethylpinoresinol be refined to meet IUCr standards?

Methodological Answer: Use SHELXL or PHENIX for refinement, ensuring isotropic/anisotropic displacement parameters are correctly modeled. Report R-factors , electron density maps, and H-bonding networks in REMARK 3 fields of PDB submissions. Cross-validate with CCDC entries for similar lignans .

Q. What protocols ensure reproducibility in quantifying the compound’s antioxidant capacity?

Methodological Answer: Standardize assays (e.g., DPPH/ABTS radical scavenging) with Trolox equivalents and control for pH/temperature. Use EPR spectroscopy to detect radical intermediates directly. Publish raw data and calibration curves in supplementary materials .

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